5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridazine
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Overview
Description
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a pyridazine ring substituted with a methyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine typically involves the borylation of a suitable pyridazine precursor. One common method is the palladium-catalyzed borylation reaction, where a pyridazine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester group to other functional groups.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted pyridazine derivatives.
Scientific Research Applications
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and bioactive molecules.
Medicine: Research into boron-containing compounds has shown potential in cancer therapy and other medical applications.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s reactivity is largely influenced by the electronic properties of the pyridazine ring and the steric effects of the substituents.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1-Methylpyrazole-4-boronic acid pinacol ester
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H17BN2O2 |
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Molecular Weight |
220.08 g/mol |
IUPAC Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine |
InChI |
InChI=1S/C11H17BN2O2/c1-8-6-9(14-13-7-8)12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3 |
InChI Key |
HJRIXKYRFMESGQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=N2)C |
Origin of Product |
United States |
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